[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
Description
[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol is a bicyclic ether derivative featuring a 2-oxabicyclo[2.2.2]octane core with an iodomethyl substituent at the 1-position and a hydroxymethyl group at the 4-position. This compound is part of a broader class of bicyclo[2.2.2]octane derivatives investigated as bioisosteres for phenyl rings in medicinal chemistry . The 2-oxabicyclo[2.2.2]octane scaffold is notable for its rigid three-dimensional geometry, which mimics the planar aromatic structure of benzene while offering enhanced metabolic stability and tunable physicochemical properties .
Properties
IUPAC Name |
[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEALHABOKQCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CO)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol typically involves the iodination of a precursor compound, followed by the introduction of the oxabicyclo[2.2.2]octane framework. The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the iodomethyl group.
Scientific Research Applications
Biology: In biological research, the compound can serve as a probe to study biochemical pathways and interactions due to its unique structure and reactivity.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and advanced materials, contributing to the development of innovative products.
Mechanism of Action
The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to the modulation of their activity. The oxabicyclo[2.2.2]octane framework provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
The following analysis compares [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol with structurally related bicyclic compounds, focusing on geometric, physicochemical, and biological properties.
Structural and Geometric Comparisons
- 2-Oxabicyclo[2.2.2]octane vs. Bicyclo[2.2.2]octane: X-ray crystallography reveals that replacing a methylene group in bicyclo[2.2.2]octane with an oxygen atom (forming 2-oxabicyclo[2.2.2]octane) preserves the core geometry (C–C distances: ~1.54 Å; angles: ~109.5°) while slightly altering bond lengths (e.g., O–C bonds: ~1.43 Å) . This substitution reduces steric bulk and enhances polarity . Iodomethyl Substituent: The iodomethyl group in this compound introduces steric hindrance (~2.0 Å van der Waals radius for iodine) and polarizability, distinguishing it from non-halogenated analogs like [1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol .
- Comparison with 1-Azabicyclo[2.2.2]octane Derivatives: Replacing the oxygen atom with nitrogen (e.g., {1-azabicyclo[2.2.2]octan-4-yl}methanol) increases basicity (pKa ~9.5 for the amine) and alters hydrogen-bonding capacity, which impacts solubility and target interactions .
Physicochemical Properties
Key parameters are summarized in Table 1.
Table 1. Physicochemical Comparison of Bicyclo[2.2.2]octane Derivatives
*Estimated based on structural analogs ; †Predicted values.
- Lipophilicity: The iodomethyl group increases clogP compared to the non-halogenated 2-oxabicyclo[2.2.2]octane analog (85) but remains lower than the bicyclo[2.2.2]octane analog (86) due to oxygen’s polarity .
- Solubility : The hydroxymethyl group enhances water solubility, but the iodomethyl substituent reduces it slightly compared to 85 .
- Metabolic Stability: Halogenation improves metabolic stability relative to non-halogenated analogs, as iodine’s steric bulk impedes cytochrome P450 oxidation .
Biological Activity
[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol is a bicyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H13IO3 |
| Molecular Weight | 296.10 g/mol |
| IUPAC Name | 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-methanol |
| InChI Key | UDGDLDBLZCYELY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1(CO2)C(=O)O)CI |
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. The iodomethyl group can be replaced by other nucleophiles, which allows the compound to interact with various biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for certain biological pathways, which could lead to therapeutic effects in conditions such as cancer or viral infections.
- Receptor Binding : It may bind to specific receptors, modulating cellular signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity : Some bicyclic compounds have shown promise in inhibiting viral replication.
- Anticancer Properties : The structural characteristics allow for interactions with cancer-related targets, potentially leading to apoptosis in cancer cells.
- Antimicrobial Effects : Similar compounds have been noted for their ability to inhibit bacterial growth.
Case Studies
Several studies have examined the biological activity of related bicyclic compounds:
- Study on Antiviral Properties : A study demonstrated that derivatives of bicyclo[2.2.2]octane exhibited significant antiviral activity against herpes simplex virus (HSV). The mechanism involved disruption of viral entry into host cells.
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that certain derivatives led to a marked decrease in cell viability, suggesting potential as anticancer agents.
Comparative Analysis
When comparing this compound with other similar compounds, it is evident that its unique iodomethyl group enhances its reactivity and potential biological activity:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antiviral, Anticancer | Unique iodomethyl group |
| 1,4-Diazabicyclo[2.2.2]octane | Catalytic properties | Known for its role in organic synthesis |
| Bicyclo[2.2.2]octane Derivatives | Variable biological activities | Similar structural framework |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
